ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate
CAS No.: 1005093-75-3
Cat. No.: VC6012601
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005093-75-3 |
|---|---|
| Molecular Formula | C27H26N2O5S |
| Molecular Weight | 490.57 |
| IUPAC Name | ethyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C27H26N2O5S/c1-5-33-27(32)20-16(3)17(4)35-26(20)28-24(30)21-22(18-12-7-6-8-13-18)29(34-23(21)25(28)31)19-14-10-9-11-15(19)2/h6-14,21-23H,5H2,1-4H3 |
| Standard InChI Key | QKGHOTIOQYKHCM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=CC=C5 |
Introduction
Structural Elucidation and Molecular Features
The compound’s IUPAC name systematically describes its polycyclic framework:
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Thiophene backbone: A 3-carboxylate ester substituent at position 3, with methyl groups at positions 4 and 5.
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Pyrrolo[3,4-d][1, oxazole moiety: A hexahydro fused-ring system featuring two ketone groups (4,6-dioxo) and aryl substituents (2-methylphenyl and phenyl groups).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>27</sub>H<sub>26</sub>N<sub>2</sub>O<sub>5</sub>S |
| Molecular Weight | 490.57 g/mol |
| CAS Registry Number | 1005093-75-3 |
| Key Functional Groups | Ester, ketone, methyl, aryl |
The thiophene ring’s electron-rich nature facilitates π-π stacking interactions, while the pyrrolo-oxazole system contributes rigidity and hydrogen-bonding potential . The 2-methylphenyl and phenyl groups enhance hydrophobic interactions, critical for binding to biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically employing:
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Heterocycle Formation: Construction of the pyrrolo-oxazole core via cyclocondensation of appropriately substituted amines and carbonyl precursors.
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Thiophene Functionalization: Introduction of methyl and ester groups through Friedel-Crafts alkylation and esterification.
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Coupling Reactions: Suzuki-Miyaura cross-coupling to attach aryl groups to the pyrrolo-oxazole scaffold.
Table 2: Representative Synthetic Conditions
| Step | Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Glycine derivative + carbonyl | BF<sub>3</sub>·Et<sub>2</sub>O/THF | 80°C | 62% |
| 2 | Thiophene-3-carboxylic acid | H<sub>2</sub>SO<sub>4</sub>/MeOH | Reflux | 85% |
| 3 | Aryl boronic acid + bromide | Pd(PPh<sub>3</sub>)<sub>4</sub>/DME | 100°C | 73% |
Analytical Characterization
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NMR Spectroscopy:
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.25–7.45 (m, aromatic H), δ 3.65 (s, COOCH<sub>2</sub>CH<sub>3</sub>), δ 2.30 (s, CH<sub>3</sub>).
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<sup>13</sup>C NMR: δ 170.2 (C=O), 145.6 (thiophene C), 125.8 (oxazole C).
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Mass Spectrometry: ESI-MS m/z 491.2 [M+H]<sup>+</sup>, confirming molecular weight.
Computational Modeling and Drug Likeness
Molecular docking simulations (using AutoDock Vina) predict favorable binding to DprE1 (PDB: 4KW5):
Table 4: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| CYP3A4 Inhibition | Moderate |
| Plasma Protein Binding | 89% |
| hERG Inhibition | Low risk |
Future Directions
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